Isocordoin
Description
Overview of Chalcone (B49325) Chemical Class in Natural Product Research
Chalcones represent a significant class of natural products belonging to the flavonoid family. acs.orgnih.gov Chemically, they are characterized as open-chain flavonoids, consisting of two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system. juniperpublishers.com This basic structure, 1,3-diphenyl-2-propen-1-one, serves as a biosynthetic precursor for a vast array of flavonoids and isoflavonoids in plants. acs.orgnih.gov Found abundantly in edible plants, fruits, and vegetables, chalcones contribute to the natural pigmentation of some flora. acs.orgrsc.org The presence of the reactive α,β-unsaturated keto-ethylenic group is a key feature that imparts a wide spectrum of biological activities, making chalcones a focal point of research in medicinal chemistry and drug discovery. acs.org Their simple, yet versatile, chemical scaffold allows for numerous structural modifications, inspiring the synthesis of a multitude of derivatives with enhanced potency. nih.gov
Isocordoin within the Context of Bioactive Natural Products
This compound is a specific type of chalcone known as a prenylated chalcone, meaning it features a prenyl group (a five-carbon chain derived from isoprene) attached to its core structure. nih.gov This prenylation, specifically a 3-methylbut-2-enyl group, significantly increases the lipophilicity of the molecule, which is often crucial for its biological activity. mdpi.com this compound is recognized for its diverse and significant bioactivities, which have been reported to include anti-inflammatory, antioxidant, antimicrobial, antiprotozoal, and vasorelaxant effects. mdpi.comontosight.ai As a member of this potent subgroup of natural compounds, this compound stands out as a promising candidate for further investigation in the development of new therapeutic agents. nih.govmdpi.com
Historical Perspective of this compound Research
This compound was first identified as a naturally occurring C-prenylated chalcone isolated from plants of the Lonchocarpus species. nih.govscispace.com Early research focused on its isolation from various natural sources, including plants from the Leguminosae family, such as Adesmia balsamica and Bowdichia virgilioides. mdpi.comscielo.br Its discovery was part of a broader effort to identify and characterize the vast number of chalcones present in nature. scispace.com Initial studies quickly established its structure and began to uncover its wide range of biological properties, which sparked interest in its potential therapeutic applications. nih.govmdpi.com Subsequent research has delved into its synthesis, the creation of synthetic analogues to improve activity, and detailed investigations into its mechanisms of action at a molecular level. researchgate.net
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(E)-1-[2,4-dihydroxy-3-(3-methylbut-2-enyl)phenyl]-3-phenylprop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O3/c1-14(2)8-10-16-19(22)13-11-17(20(16)23)18(21)12-9-15-6-4-3-5-7-15/h3-9,11-13,22-23H,10H2,1-2H3/b12-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHWWSUSAPRACBZ-FMIVXFBMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C(C=CC(=C1O)C(=O)C=CC2=CC=CC=C2)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC1=C(C=CC(=C1O)C(=O)/C=C/C2=CC=CC=C2)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52601-05-5, 51619-57-9 | |
| Record name | 2-Propen-1-one, 1-(2,4-dihydroxy-3-(3-methyl-2-butenyl)phenyl)-3-phenyl-, (E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052601055 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC270890 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=270890 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Occurrence and Natural Distribution of Isocordoin
Plant Sources and Species Identification
Isocordoin has been isolated from various botanical sources, with notable occurrences in the genera Adesmia and Lonchocarpus. nih.govmdpi.comnih.govscielo.org.mxresearchgate.netijpsr.comscispace.com
Adesmia balsamica as a Source of this compound
Adesmia balsamica, a species belonging to the Fabaceae family, is a known source of this compound. nih.govmdpi.comresearchgate.net this compound has been isolated from the aerial parts of Adesmia balsamica. mdpi.comresearchgate.net Research has investigated the biological activities of this compound obtained from this plant. nih.govmdpi.comresearchgate.netorcid.orgsciprofiles.com
Lonchocarpus Species as this compound Producers
Several species within the genus Lonchocarpus are recognized as producers of this compound and its derivatives. nih.govnih.govscielo.org.mxresearchgate.netijpsr.comscispace.com Specifically, this compound has been reported in Lonchocarpus guatemalensis and Lonchocarpus sericeus. nih.gov this compound and its derivatives, such as dihydrothis compound and flemistrictin B, have been isolated from the root extract of Lonchocarpus xuul. scielo.org.mxresearchgate.netijpsr.comscispace.com
Other Botanical Sources of this compound
Beyond Adesmia and Lonchocarpus, this compound has been reported in other plant species. It has been found in Aeschynomene fascicularis, a plant used in Mayan traditional medicine. nih.govnih.govresearchgate.net this compound has also been identified in Bowdichia virgilioides (Fabaceae). scielo.brscielo.br
Table 1: Plant Sources of this compound
| Plant Species | Family | Plant Part (if specified) | References |
| Adesmia balsamica | Fabaceae | Aerial parts | nih.govmdpi.comresearchgate.net |
| Lonchocarpus guatemalensis | Fabaceae | Not specified | nih.gov |
| Lonchocarpus sericeus | Fabaceae | Seeds | nih.govscielo.org.mx |
| Lonchocarpus xuul | Fabaceae | Root | scielo.org.mxresearchgate.netijpsr.comscispace.com |
| Aeschynomene fascicularis | Fabaceae | Root bark | nih.govnih.govresearchgate.net |
| Bowdichia virgilioides | Fabaceae | Roots | scielo.brscielo.br |
| Cordoa piaca | Fabaceae | Not specified | nih.gov |
| Derris spp. | Fabaceae | Not specified | |
| Flemingia stricta | Fabaceae | Leaves | scielo.org.mx |
| Tephrosia spinosa | Fabaceae | Not specified |
Geographic Distribution of this compound-Containing Flora
The distribution of this compound is linked to the geographic range of the plant species that produce it. Adesmia balsamica is found in regions of Chile. mdpi.comnih.gov Lonchocarpus xuul is endemic to the Yucatan Peninsula, which includes parts of Mexico, Belize, and Guatemala. scielo.org.mxmdpi.com The Fabaceae family, in general, is widely distributed globally and is a significant source of chalcones. botanyjournals.comijpsr.comscielo.brscience.gov
Accumulation Patterns of this compound in Plant Tissues
Research indicates that this compound can accumulate in different parts of the plant depending on the species. For instance, it has been isolated from the aerial parts of Adesmia balsamica mdpi.comresearchgate.net and the roots of Lonchocarpus xuul scielo.org.mxresearchgate.netijpsr.comscispace.com and Bowdichia virgilioides. scielo.brscielo.br Chalcones, as secondary metabolites, are generally found in various plant parts, including leaves, flowers, roots, and seeds. botanyjournals.commdpi.comvnu.edu.ua The specific tissues where this compound accumulates can vary, suggesting potential differences in biosynthesis or transport within different plant species.
Biosynthesis of Isocordoin
General Biosynthetic Pathways for Chalcones
Chalcones serve as pivotal intermediates in the biosynthesis of a wide array of flavonoids and isoflavonoids in plants. nih.govctdbase.org The initial steps of chalcone (B49325) biosynthesis are integrated within the broader phenylpropanoid pathway, which begins with the amino acid phenylalanine. lipidmaps.orguni.lu Phenylalanine is converted through a series of enzymatic reactions to 4-coumaroyl-CoA.
The central enzyme catalyzing the formation of the chalcone backbone is Chalcone Synthase (CHS). lipidmaps.orguni.lumassbank.euuni.lufishersci.camcw.edu CHS is classified as a type III polyketide synthase (PKS). massbank.eufishersci.ca This enzyme facilitates the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA. lipidmaps.orgmassbank.euuni.lufishersci.ca The reaction proceeds through a series of decarboxylation, condensation, and cyclization steps, ultimately yielding a tetrahydroxychalcone, such as naringenin (B18129) chalcone or 2',4,4',6'-tetrahydroxychalcone (THC). massbank.euuni.lu While 4-coumaroyl-CoA is the primary starter molecule for CHS in flavonoid biosynthesis, CHS enzymes can exhibit some substrate promiscuity, accepting other CoA esters to produce different polyketide products. massbank.euuni.lu
Role of Prenyltransferase Enzymes in Isocordoin Biosynthesis
This compound is distinguished by the presence of a prenyl group attached to its chalcone core. The introduction of these isoprenoid units into flavonoid structures is catalyzed by prenyltransferase enzymes (PTs). fishersci.calipidmaps.org This prenylation reaction is a crucial step that increases the structural diversity and often the biological activity of flavonoids. wikipedia.org The biosynthesis of C-prenylated chalcones like this compound necessitates the convergence of products from two distinct metabolic routes: the shikimic acid pathway, which provides the aromatic chalcone scaffold, and the mevalonic acid pathway (or the alternative MEP pathway), which supplies the prenyl donor. fishersci.cawikipedia.org
Prenyltransferases catalyze the alkylation of the aromatic ring system of the chalcone precursor with a prenyl diphosphate (B83284) molecule, such as dimethylallyl pyrophosphate (DMAPP). fishersci.cawikipedia.org This enzymatic process is effectively a regioselective Friedel-Crafts alkylation. wikipedia.org Research has shown that specific prenyltransferases are responsible for the precise placement of the prenyl group on the chalcone structure. For instance, a prenyltransferase identified in Morus nigra cell cultures has demonstrated the ability to specifically prenylate chalcones possessing a 2',4'-dihydroxy substitution pattern. wikipedia.orgnih.govnih.gov This specificity is key to the biosynthesis of this compound, which is a 3'-dimethylallyl derivative. nih.govfishersci.nl
Precursors and Intermediate Metabolites in this compound Production
The biosynthetic route to this compound involves several precursor molecules and intermediate metabolites. The pathway originates with phenylalanine, which is converted through the phenylpropanoid pathway to 4-coumaroyl-CoA. lipidmaps.orguni.luuni.lufishersci.camcw.edu Simultaneously, malonyl-CoA is produced. nih.govwikipedia.org Chalcone Synthase (CHS) then catalyzes the condensation of 4-coumaroyl-CoA and malonyl-CoA to form a tetrahydroxychalcone. lipidmaps.orgmassbank.euuni.lufishersci.ca
While the initial chalcone formed by CHS is often a tetrahydroxychalcone, the direct precursor that undergoes prenylation to form this compound has been identified as 2',4'-dihydroxychalcone (B613834). wikipedia.orgnih.govnih.govfishersci.nl This suggests that further enzymatic modifications, such as dehydroxylation or alternative cyclization by CHS variants, may occur after the initial chalcone formation to yield the 2',4'-dihydroxychalcone intermediate. The prenyl donor for this reaction is dimethylallyl pyrophosphate (DMAPP), which is a key five-carbon isoprenoid precursor derived from the mevalonate (B85504) or MEP pathways. wikipedia.orgwikipedia.org The prenyltransferase enzyme then catalyzes the attachment of the dimethylallyl group from DMAPP to the 3' position of the 2',4'-dihydroxychalcone A-ring, resulting in the formation of this compound. nih.govfishersci.nl
Enzymatic Biotransformation Studies for this compound Synthesis
Enzymatic biotransformation has proven to be an effective strategy for the synthesis of this compound, particularly using enzyme systems derived from plant sources. Studies utilizing cell cultures of Morus nigra have successfully demonstrated the enzymatic prenylation of 2',4'-dihydroxychalcone to produce this compound. wikipedia.orgnih.govfishersci.nl This biotransformation is mediated by a prenyltransferase enzyme system present in these cells. wikipedia.org
Detailed investigations into the catalytic properties of the Morus nigra prenyltransferase system have been conducted using both whole cells and microsomal fractions. wikipedia.org These studies revealed that the enzyme exhibits specificity for chalcones with a 2',4'-dihydroxy substitution pattern. wikipedia.org Kinetic parameters for the enzymatic reaction have been determined, with reported apparent K(m) values for gamma,gamma-dimethylallyldiphosphate (DMAPP) and 2',4'-dihydroxychalcone being 63 µM and 142 µM, respectively. wikipedia.org
To enhance the efficiency of the biotransformation, strategies to improve the solubility and availability of the substrate, 2',4'-dihydroxychalcone, have been explored. The use of cyclodextrins, particularly hydroxypropyl-beta-cyclodextrin, as host molecules for the chalcone substrate has been shown to significantly increase the yield of this compound in biotransformation experiments with Morus nigra cell cultures. nih.govfishersci.nl Complexation with hydroxypropyl-beta-cyclodextrin resulted in a reported 6-fold higher yield of this compound compared to using the free substrate. nih.govfishersci.nl Optimization of this enzymatic prenylation process in cell cultures has achieved high yields, reportedly up to 85%. wikipedia.orgnih.govfishersci.nl
Cell Culture Systems for Investigating this compound Biosynthesis
Cell culture systems, particularly plant cell cultures, have been valuable tools for investigating the biosynthesis of this compound and for its potential production. Cell suspension cultures of Morus nigra have been extensively used for studying the enzymatic synthesis of this compound. wikipedia.orgnih.govnih.govfishersci.nl These cultures naturally possess the prenyltransferase activity necessary to convert suitable chalcone precursors into prenylated derivatives like this compound. wikipedia.orgnih.govnih.govfishersci.nl
Feeding experiments, where 2',4'-dihydroxychalcone is supplied to Morus nigra cell suspension cultures, have demonstrated the ability of these cells to take up the precursor and enzymatically transform it into this compound. wikipedia.orgnih.gov The ease of isolating the target compound from the metabolite extract after such biotransformations highlights the utility of this system. wikipedia.orgnih.gov Studies have also examined the timing of prenyltransferase activity during the growth cycle of Morus nigra cell cultures, indicating that maximum enzyme activity is expressed during the initial phase of cell growth, specifically within the first 10 days. wikipedia.org The successful application of Morus nigra cell cultures for high-yield enzymatic prenylation of 2',4'-dihydroxychalcone suggests the potential for developing larger-scale bioprocesses using biofermentors or immobilized cell systems. nih.govfishersci.nl
Chemical Synthesis and Derivatization Strategies for Isocordoin
Total Chemical Synthesis Approaches for Isocordoin
Total synthesis of this compound involves constructing the entire molecule from simpler, commercially available starting materials wikipedia.org. This allows for the production of this compound independently of its natural sources and provides a route for synthesizing structural variants.
Claisen-Schmidt Condensation Methods and Their Limitations
The Claisen-Schmidt condensation is a common method for synthesizing chalcones, including the core structure of this compound mdpi.comencyclopedia.pubnih.gov. This reaction typically involves the condensation of an aldehyde and a ketone in the presence of a strong base or acid catalyst mdpi.comencyclopedia.pubnih.gov. For this compound, this approach would involve the condensation of a suitably substituted benzaldehyde (B42025) and a prenylated acetophenone (B1666503) derivative.
While the Claisen-Schmidt condensation is a fundamental reaction in chalcone (B49325) synthesis, its application to the total synthesis of this compound has faced limitations, primarily concerning unsatisfactory yields researchgate.netnih.govthieme-connect.com. One reported approach involved the condensation of 3′-prenyl-resacetophenone and benzaldehyde, which resulted in a poor yield of approximately 5% thieme-connect.com. The difficulty in obtaining 3′-prenyl-resacetophenone in high yield and its separation from other prenylated isomers also contributes to the inefficiency of this route thieme-connect.com.
Factors influencing the yield and selectivity of the Claisen-Schmidt condensation include the nature and concentration of the base or acid catalyst, the solvent, and the reaction temperature geeksforgeeks.orgajol.info. Optimizing these conditions can improve yields, but achieving high yields for complex prenylated chalcones like this compound through this method alone has proven challenging researchgate.netnih.govthieme-connect.com.
Alternative Synthetic Routes for this compound Scaffolds
Given the limitations of the Claisen-Schmidt condensation for this compound, alternative synthetic strategies have been explored. One such approach involves the prenylation of 2′,4′-dihydroxychalcone researchgate.netnih.govthieme-connect.com. This method focuses on introducing the prenyl group onto a pre-formed chalcone scaffold.
Enzymatic prenylation using cell cultures has shown promise as an alternative route. For instance, the enzymatic prenylation of 2′,4′-dihydroxychalcone with cell cultures of Morus nigra has been reported to produce this compound in high yield (up to 85%) researchgate.netnih.govthieme-connect.com. This biotransformation approach offers a more efficient pathway compared to chemical synthesis via Claisen-Schmidt condensation researchgate.netnih.govthieme-connect.com. The use of cell cultures and enzymatic catalysts represents an interesting tool for the synthesis of biologically active compounds researchgate.net.
Semi-Synthesis of this compound Analogues
Semi-synthesis involves using a naturally isolated compound, such as this compound, as a starting material for chemical modifications to create derivatives or analogues wikipedia.org. This approach leverages the availability of the natural product to synthesize a range of related compounds.
Design and Preparation of 4′-Oxyalkyl-Isocordoin Derivatives
A significant area of this compound semi-synthesis focuses on modifying the hydroxyl group at the 4′-position of the chalcone core. The preparation of 4′-oxyalkyl-Isocordoin analogues has been reported to explore their biological activities researchgate.netmdpi.comsemanticscholar.orgscimago.esnih.gov.
An efficient method for synthesizing a series of 4′-oxyalkyl-Isocordoin analogues involves the nucleophilic substitution of the hydroxyl group at C-4′ with various alkyl halides researchgate.netmdpi.comsemanticscholar.orgscimago.esnih.gov. This reaction is typically carried out using a base like K₂CO₃ in a solvent such as anhydrous acetonitrile (B52724) under reflux conditions researchgate.netmdpi.comsemanticscholar.org.
Interactive Table 1: Synthesis of 4′-Oxyalkyl-Isocordoin Analogues
| Starting Material | Alkyl Halide | Reagents & Conditions | Product Type | Reference |
| This compound (1) | CH₃I | K₂CO₃/CH₃CN, reflux, 4 h | 4′-Oxyalkyl-Isocordoin | researchgate.netmdpi.comsemanticscholar.org |
| This compound (1) | Allyl bromide | K₂CO₃/CH₃CN, reflux, 4 h | 4′-Oxyalkyl-Isocordoin | researchgate.netmdpi.comsemanticscholar.org |
| This compound (1) | Prenyl bromide | K₂CO₃/CH₃CN, reflux, 4 h | 4′-Oxyalkyl-Isocordoin | researchgate.netmdpi.comsemanticscholar.org |
| This compound (1) | Geranyl bromide | K₂CO₃/CH₃CN, reflux, 4 h | 4′-Oxyalkyl-Isocordoin | researchgate.netmdpi.comsemanticscholar.org |
| This compound (1) | Farnesyl bromide | K₂CO₃/CH₃CN, reflux, 4 h | 4′-Oxyalkyl-Isocordoin | researchgate.netmdpi.comsemanticscholar.org |
| This compound (1) | Various alkyl bromides | K₂CO₃/CH₃CN, reflux, 4 h | 4′-Oxyalkyl-Isocordoin | researchgate.netmdpi.comsemanticscholar.org |
These reactions allow for the introduction of different alkyl chains at the 4′-position, leading to a series of analogues with varied lipophilicity and potentially altered biological activities mdpi.comresearchgate.net. The structures of these synthesized analogues are typically confirmed using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and HRMS mdpi.comsemanticscholar.orgscimago.esnih.gov.
Research findings indicate that 4′-oxyalkylated analogues of this compound can exhibit significant anti-oomycete activity mdpi.comsemanticscholar.orgnih.gov. For example, a study showed that a series of 4′-oxyalkyl-Isocordoin derivatives had high inhibitory activity against Saprolegnia parasitica and Saprolegnia australis mdpi.comsemanticscholar.orgnih.gov.
Modification of Hydroxyl Groups and Double Bonds
Beyond 4′-alkylation, other modifications of this compound include alterations to its hydroxyl groups and the α,β-unsaturated double bond in the chalcone structure.
Modification of hydroxyl groups, such as methylation or acetylation, can influence the biological activity of chalcones researchgate.netnih.gov. For this compound, monoalkylation of the C-4′ phenolic hydroxyl group has been shown to favor certain activities, such as antinociceptive effects researchgate.net. This compound dimethylether, a derivative with methylated hydroxyl groups, has shown enhanced inhibition in certain anti-inflammatory models compared to this compound researchgate.net.
The α,β-unsaturated double bond in the chalcone skeleton is another site for modification. Reduction of this double bond leads to dihydrochalcone (B1670589) derivatives researchgate.netresearchgate.net. Research suggests that the reduction of the double bond in the α,β-unsaturated system of the chalcone skeleton can also favor certain biological activities researchgate.netresearchgate.net. Dihydrothis compound, a natural derivative where the double bond is reduced, has been isolated and studied alongside this compound researchgate.netresearchgate.net. Semi-synthesis involving the reduction of the double bond can yield dihydro-analogues with modified properties.
Interactive Table 2: Modifications of this compound Functional Groups
| Functional Group Modified | Type of Modification | Example Derivative | Observed Impact on Activity (if reported) | Reference |
| C-4′ Phenolic Hydroxyl | Monoalkylation | This compound methylether | Favors antinociceptive activity | researchgate.net |
| Phenolic Hydroxyls | Dimethylation | This compound dimethylether | Enhanced inhibition in some anti-inflammatory models | researchgate.net |
| α,β-Unsaturated Double Bond | Reduction | Dihydrothis compound | Can favor certain activities | researchgate.netresearchgate.net |
These modifications highlight the importance of specific functional groups and structural features for the biological profile of this compound and its analogues researchgate.netresearchgate.net.
Regioselective Synthesis of this compound Derivatives
Regioselective synthesis is crucial in the preparation of this compound derivatives, particularly when introducing substituents onto the phenolic ring or modifying specific functional groups mdpi.com. This compound has two hydroxyl groups (at the 2′ and 4′ positions) and a prenyl group at the 3′ position on the A-ring. Directing modifications to a specific site on this complex structure requires regioselective synthetic strategies.
In the context of 4′-oxyalkyl-Isocordoin synthesis, the reaction with alkyl halides in the presence of a base like K₂CO₃ demonstrates regioselectivity for the 4′-hydroxyl group researchgate.netmdpi.comsemanticscholar.orgscimago.esnih.gov. This selective alkylation at C-4′ is a key step in preparing the reported series of anti-oomycete analogues researchgate.netmdpi.comsemanticscholar.orgnih.gov.
Achieving regioselectivity in prenylation reactions is also a significant aspect of synthesizing prenylated chalcones. While enzymatic prenylation has shown high regioselectivity for the 3′-position of 2′,4′-dihydroxychalcone to form this compound researchgate.netnih.govthieme-connect.com, chemical prenylation methods can sometimes lead to mixtures of isomers, including those prenylated at different positions on the A-ring or even the B-ring thieme-connect.com.
The development of synthetic methodologies that allow for precise control over the site of functionalization is essential for creating libraries of this compound analogues with targeted structural variations. Regioselective reactions enable the systematic study of structure-activity relationships by ensuring that modifications occur at defined positions on the molecule.
Methodological Advancements in this compound Synthesis
The synthesis of this compound, a naturally occurring prenylated chalcone, has been a subject of research aimed at developing efficient and scalable methods for its production. Initial synthetic approaches primarily relied on chemical condensation reactions, but these often suffered from low yields and the formation of undesirable byproducts. Significant advancements have been made, particularly through the exploration of enzymatic and optimized chemical routes.
Early attempts at synthesizing this compound (1) frequently employed the Claisen-Schmidt condensation between a prenylated resacetophenone and benzaldehyde. However, this method proved unsatisfactory, yielding the desired product in poor yields, typically around 5% to 8%. nih.govctdbase.orgresearchgate.net Furthermore, the synthesis of the required prenylated resacetophenone precursor itself presented challenges, often resulting in a mixture of prenylated products that were difficult to separate. nih.govresearchgate.net
A notable methodological advancement in this compound synthesis involves the use of enzymatic prenylation. This approach leverages the catalytic activity of prenyltransferase enzymes from biological sources to regioselectively attach the prenyl group to a chalcone precursor. Studies have demonstrated that cell suspension cultures of Morus nigra possess an active prenyltransferase capable of efficiently converting 2',4'-dihydroxychalcone (B613834) into this compound. ctdbase.orgresearchgate.netnih.govuni.lu This biotransformation method has been optimized to achieve significantly higher yields, with reported values reaching up to 85%. researchgate.netnih.govuni.lu
Further research into optimizing the enzymatic synthesis has explored the use of cyclodextrins. These cyclic oligosaccharides can form inclusion complexes with the substrate, 2',4'-dihydroxychalcone, thereby enhancing its solubility in the reaction medium and improving its accessibility to the prenyltransferase enzyme. The use of hydroxypropyl-beta-cyclodextrin, for instance, has been shown to increase the yield of the prenylation reaction, leading to a higher production of this compound compared to using the free substrate. ctdbase.org This highlights the potential for using host molecules to enhance the efficiency of biocatalytic processes in natural product synthesis.
While the primary focus for advancements in this compound synthesis has been on improving the yield and selectivity of the prenylation step, related synthetic strategies include the derivatization of this compound itself. For example, the hemi-synthesis of 4'-oxyalkyl-isocordoin analogues has been reported, involving the reaction of this compound with various alkyl halides under basic conditions (e.g., using K₂CO₃ in acetonitrile). ctdbase.org These derivatization strategies, while starting from this compound, contribute to expanding the chemical space of this compound-related compounds for further investigation.
Structural Elucidation and Advanced Analytical Characterization of Isocordoin and Its Derivatives
Spectroscopic Analysis for Structural Confirmation
Spectroscopic analysis is fundamental in confirming the proposed structure of Isocordoin and understanding the modifications in its derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Characterization
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework and connectivity within a molecule. Both one-dimensional (1D) and two-dimensional (2D) NMR techniques are employed in the characterization of this compound.
Proton Nuclear Magnetic Resonance (¹H-NMR) Assignments
¹H-NMR spectroscopy provides information about the different types of protons in a molecule, their chemical environment, and their coupling interactions with neighboring protons. The ¹H-NMR spectrum of this compound typically shows characteristic signals corresponding to the protons of its chalcone (B49325) core and the prenyl substituent. For instance, signals for the aromatic protons on both the A and B rings, the vinylic protons of the α,β-unsaturated ketone system, the methylene (B1212753) protons adjacent to the prenyl group, the vinylic proton within the prenyl group, and the methyl protons of the prenyl group are observed and assigned based on their chemical shifts and coupling patterns. scielo.org.mxresearchgate.net The presence of a chelated hydroxyl proton signal is also characteristic of 2'-hydroxychalcone (B22705) structures like this compound. scielo.org.mxresearchgate.net
Table 1: Representative ¹H-NMR Assignments for this compound (CDCl₃)
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-α | ~7.57 | d | ~15.6 |
| H-β | ~7.86 | d | ~15.6 |
| H-2/H-6 (B ring) | ~7.30-7.64 | m | - |
| H-3,4,5 (B ring) | ~7.25-7.42 | m | - |
| H-5' (A ring) | ~6.35-6.44 | d | ~8.8 |
| H-6' (A ring) | ~7.54-7.80 | d | ~8.8 |
| H-1'' (Prenyl CH₂) | ~3.16-3.44 | m/da | ~7.1 (da) |
| H-2'' (Prenyl CH) | ~5.26 | tt | ~1.3, 6.1 |
| CH₃ (Prenyl) | ~1.76, ~1.82 | s | - |
| OH-2' | ~13.14-13.40 | s | - |
*Note: Values are approximate and can vary slightly depending on the solvent and spectrometer frequency. scielo.org.mxresearchgate.net
Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) Assignments
¹³C-NMR spectroscopy provides information about the different types of carbon atoms in a molecule. The ¹³C-NMR spectrum of this compound reveals signals corresponding to the carbonyl carbon, the olefinic carbons of the chalcone system and the prenyl group, the aromatic carbons, and the aliphatic carbons of the prenyl chain. scielo.org.mxmdpi.com DEPT-135 experiments are often used in conjunction with ¹³C-NMR to differentiate between methyl, methylene, methine, and quaternary carbons. mdpi.com
Table 2: Representative ¹³C-NMR Assignments for this compound (CDCl₃)
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C-9 (C=O) | ~192.0-192.4 |
| C-7 (Cα) | ~144.0-144.2 |
| C-8 (Cβ) | ~120.5-120.7 |
| C-1 (B ring) | ~134.8-134.9 |
| C-2/C-6 (B ring) | ~128.5-129.0 |
| C-3/C-5 (B ring) | ~128.5-128.9 |
| C-4 (B ring) | ~129.1-130.6 |
| C-1' (A ring) | ~113.8-115.6 |
| C-2' (A ring) | ~161.5-163.2 |
| C-3' (A ring) | ~114.9-118.0 |
| C-4' (A ring) | ~162.4-166.7 |
| C-5' (A ring) | ~101.8-103.3 |
| C-6' (A ring) | ~131.7-131.9 |
| C-1'' (Prenyl CH₂) | ~21.8-27.3 |
| C-2'' (Prenyl C) | ~125.6-140.3 |
| C-3'' (Prenyl C) | ~113.0-125.6 |
| C-4'' (Prenyl CH₃) | ~17.8-23.8 |
| C-10' (Prenyl CH₃) | ~17.9 |
| C-11' (Prenyl CH₃) | ~25.8 |
*Note: Values are approximate and can vary slightly depending on the solvent and spectrometer frequency. scielo.org.mxresearchgate.netmdpi.com
Two-Dimensional NMR Techniques (HSQC, HMBC) for this compound
Two-dimensional NMR techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are essential for confirming the connectivity between atoms and assigning complex spectra. mdpi.comustc.edu.cnprinceton.edu HSQC experiments correlate protons directly bonded to carbons, allowing for the assignment of ¹H signals to their corresponding ¹³C signals. ustc.edu.cnlibretexts.orgsdsu.edu HMBC experiments reveal correlations between protons and carbons separated by two or three bonds (and sometimes four), providing crucial information about the long-range connectivity and helping to build the molecular structure piece by piece. ustc.edu.cnprinceton.edulibretexts.orgsdsu.edu These 2D techniques are particularly useful in assigning the signals of the substituted aromatic ring and the prenyl group in this compound and its derivatives. scielo.org.mxmdpi.com
Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis
Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as insights into its fragmentation pattern. msu.edusavemyexams.com High-resolution mass spectrometry (HRMS) is often used to determine the exact molecular formula of this compound and its derivatives by measuring the mass-to-charge ratio (m/z) of the molecular ion with high accuracy. scielo.org.mxmdpi.com The molecular ion peak ([M]⁺) corresponds to the molecular weight of the compound. savemyexams.comlibretexts.org Fragmentation analysis in MS involves studying the ions produced when the molecular ion breaks down. msu.eduwikipedia.org The pattern of these fragment ions can provide valuable structural information, indicating the presence of specific substructures or functional groups. libretexts.orgwikipedia.org For instance, characteristic fragment ions can arise from the cleavage of bonds within the chalcone core or the prenyl substituent. scielo.org.mxmsu.edu
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavelengths. specac.com Different functional groups vibrate at characteristic frequencies, resulting in distinct absorption bands in the IR spectrum. specac.com For this compound, key functional groups include hydroxyl groups (-OH), the carbonyl group (C=O) of the chalcone, and carbon-carbon double bonds (C=C). scielo.org.mxresearchgate.netspecac.com The IR spectrum of this compound typically shows strong absorption bands corresponding to the stretching vibrations of these groups, such as a broad band for hydroxyl groups and a sharp band for the carbonyl group. scielo.org.mxresearchgate.netspecac.comutdallas.edu These characteristic absorptions provide supporting evidence for the presence of these functional groups in the molecule. specac.comutdallas.edu
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Characteristic Absorption (cm⁻¹) |
| O-H (Hydroxyl) | ~3421-3472 (Broad) |
| C=O (Carbonyl) | ~1613-1639 (Strong, Sharp) |
| C=C (Alkene) | ~1592 (Aromatic C-H/C=C) |
| C-H | ~2939, ~2975 |
*Note: Values are approximate and can vary slightly depending on the sample state and instrument. scielo.org.mxresearchgate.net
Chromatographic Techniques for Isolation and Purity Assessment
Chromatographic techniques are indispensable tools in the study of natural products like this compound, enabling their isolation from complex plant extracts and the assessment of their purity. Various chromatographic methods, including column chromatography (CC), high-performance liquid chromatography (HPLC), and thin-layer chromatography (TLC), are commonly employed in this compound research. mdpi.comscielo.org.mxthieme-connect.comresearchgate.netuniroma1.it
Column Chromatography Methodologies for this compound Isolation
Column chromatography is a widely used technique for the initial fractionation and isolation of this compound from plant extracts. The principle involves separating compounds based on their differential partitioning between a stationary phase (typically silica (B1680970) gel) and a mobile phase (a solvent or mixture of solvents). mdpi.comscielo.org.mxresearchgate.net
In the isolation of this compound from Adesmia balsamica, a resinous exudate obtained from the plant material was subjected to column chromatography on silica gel. mdpi.comresearchgate.netnih.gov The elution was performed using mixtures of petroleum ether and ethyl acetate (B1210297) with increasing polarity. mdpi.comresearchgate.netnih.gov The progress of the separation was monitored using thin-layer chromatography (TLC). mdpi.comresearchgate.netnih.gov This process successfully yielded pure this compound as a yellow solid. mdpi.comresearchgate.netnih.gov
Similarly, in studies involving Lonchocarpus xuul, column chromatographic procedures, including vacuum liquid chromatography (VLC) and gravity column chromatography on silica gel, were employed for the purification of this compound and its derivatives from root extracts. scielo.org.mxthieme-connect.comresearchgate.netrepositorioinstitucional.mx Elution was carried out using gradients of acetone (B3395972) in hexane (B92381) or mixtures of hexane and ethyl acetate. scielo.org.mxresearchgate.net Gel filtration on Sephadex LH-20 was also utilized as a purification step. scielo.org.mxthieme-connect.comresearchgate.netrepositorioinstitucional.mx
High-Performance Liquid Chromatography (HPLC) for Purity and Quantification
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, purification, and quantification of compounds like this compound and its derivatives. researchgate.netgoogle.comnih.gov HPLC offers higher resolution and sensitivity compared to traditional column chromatography.
HPLC is commonly used to confirm the purity of synthesized or isolated this compound and its derivatives. uniroma1.it Purity can be assessed by using UV detection, often at wavelengths around 280 nm, which is typical for chalcones. Quantitative NMR (qNMR) can complement HPLC for purity assessment by integrating proton signals against an internal standard.
For novel derivatives, elemental analysis can also be required to confirm stoichiometry in addition to chromatographic methods. While the search results mention HPLC for purity assessment and analysis of other compounds researchgate.netgoogle.comnih.gov, specific detailed HPLC parameters for the quantification of this compound itself were not extensively detailed in the provided snippets, beyond general principles like UV detection.
Thin-Layer Chromatography (TLC) in this compound Research
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used in natural product chemistry, including the study of this compound. mdpi.comscielo.org.mxthieme-connect.comresearchgate.netuniroma1.itresearchgate.net It is primarily used for monitoring the progress of reactions, checking the purity of fractions obtained from column chromatography, and comparing different samples. mdpi.comscielo.org.mxuniroma1.itresearchgate.net
In the isolation of this compound from Adesmia balsamica, TLC was used to monitor the separation during column chromatography. mdpi.comresearchgate.netnih.gov Spots on the TLC plates were detected by heating after spraying with a visualizing agent like 25% H₂SO₄ in H₂O. mdpi.comresearchgate.netnih.gov
Analytical TLC is typically performed on aluminum-backed silica gel plates with a fluorescent indicator (e.g., silica gel 60 F₂₅₄). scielo.org.mxthieme-connect.com Components can be visualized under UV light at wavelengths such as 254 nm and 366 nm, and also by using staining reagents followed by heating. scielo.org.mxthieme-connect.com
TLC has been used to compare isolated compounds with known standards and to assess the complexity of extracts before applying other chromatographic techniques. scielo.br
Mechanistic Investigations of Isocordoin’s Biological Activities
Anticancer and Cytotoxic Mechanisms of Isocordoin
This compound's anticancer effects are primarily attributed to its ability to induce cytotoxicity in cancer cells. mdpi.comresearchgate.netnih.gov This cytotoxicity is mediated through several key mechanisms, including the induction of apoptosis, the generation of reactive oxygen species, and the inhibition of heat shock protein 70 expression. mdpi.comresearchgate.netnih.govscite.ainih.gov
Induction of Apoptosis in Cancer Cell Lines
Apoptosis, or programmed cell death, is a critical process for eliminating damaged or unwanted cells, and its dysregulation is a hallmark of cancer. This compound has been shown to induce morphological changes characteristic of apoptosis in various tumor cell lines. mdpi.comresearchgate.netnih.gov
Caspase Activation and Mitochondrial Membrane Potential Loss
A key event in the apoptotic pathway is the activation of caspases, a family of proteases that execute the dismantling of the cell. Studies indicate that this compound promotes the activation of caspases. mdpi.comresearchgate.netnih.gov Molecular docking studies have shown a favorable interaction of this compound with caspase-3, suggesting a direct involvement in activating this key executioner caspase. mdpi.comresearchgate.netnih.govnih.gov
Mitochondrial outer membrane permeabilization (MOMP) and the subsequent loss of mitochondrial membrane potential (ΔΨm) are central events in the intrinsic apoptotic pathway, leading to the release of pro-apoptotic factors like cytochrome c into the cytoplasm, which in turn activates caspases. nih.govmdpi.com Research on HT-29 and MCF-7 cancer cell lines has demonstrated that this compound treatment leads to a loss of mitochondrial membrane potential. mdpi.comresearchgate.netnih.govnih.gov This alteration in mitochondrial membrane potential is correlated with reduced cell viability and observed morphological changes indicative of apoptosis. nih.gov The structural properties of this compound, particularly the presence of the α,β-unsaturated system and hydroxyl substitution, may contribute to this effect by potentially acting as a protonophore, uncoupling proton gradient generation from ATP synthesis. nih.gov
Data on Caspase-3 activity percentage in HT-29 and MCF-7 cells after this compound treatment illustrates the compound's effect on caspase activation. nih.gov
| Cell Line | Treatment (µM) | Caspase-3 Activity (% of Control) |
| HT-29 | Control | 100 |
| HT-29 | 25 | Increased (p < 0.05) nih.gov |
| HT-29 | 50 | Increased (p < 0.05) nih.gov |
| MCF-7 | Control | 100 |
| MCF-7 | 25 | Not specified in search results |
| MCF-7 | 50 | Not specified in search results |
Data on the percentage of cells with altered mitochondrial membrane permeability after this compound treatment, measured using Rhodamine 123, further supports the impact on mitochondrial function. nih.gov
| Cell Line | Treatment (µM) | % Rhodamine 123 Stained Cells (indicating loss of potential) |
| HT-29 | Control | Not specified in search results |
| HT-29 | 25 | Decreased fluorescence (p < 0.05) nih.gov |
| HT-29 | 50 | Decreased fluorescence (p < 0.05) nih.gov |
| MCF-7 | Control | Not specified in search results |
| MCF-7 | 25 | Decreased fluorescence (p < 0.05) nih.gov |
| MCF-7 | 50 | Decreased fluorescence (p < 0.05) nih.gov |
Modulation of Anti-apoptotic (Bcl-2) and Pro-apoptotic (Bax) Proteins
The balance between anti-apoptotic proteins like Bcl-2 and pro-apoptotic proteins like Bax is crucial in regulating the intrinsic apoptotic pathway. nih.gov this compound analogues have been shown to inhibit the expression of the anti-apoptotic protein Bcl-2 while activating the expression of the pro-apoptotic protein Bax in human melanoma cells. scite.ainih.govresearchgate.net This shift in the Bax/Bcl-2 ratio favors apoptosis. nih.gov Bcl-2 is known to inhibit apoptosis by preventing Bax translocation to the mitochondria and inhibiting Bax oligomerization, which is necessary for mitochondrial outer membrane permeabilization. embopress.orgbiorxiv.orgnih.gov By downregulating Bcl-2 and upregulating Bax, this compound analogues can disrupt this balance, promoting the mitochondrial pathway of apoptosis. scite.ainih.govresearchgate.net
Role of Reactive Oxygen Species (ROS) Generation in Cellular Effects
Reactive Oxygen Species (ROS) can play a dual role in cancer, acting as signaling molecules that promote survival at low levels, but inducing oxidative stress and cell death at high levels. nih.gov While some studies suggest this compound might possess antioxidant properties, other research indicates that this compound analogues can lead to an increase in intracellular ROS levels in human melanoma cells, which correlates with DNA fragmentation typical of apoptosis. mdpi.comresearchgate.netscite.ainih.gov At higher concentrations (50 µM), increased ROS production induced by this compound analogues might contribute to necrosis when the cell's capacity to synthesize Hsp70 is reduced. scite.ainih.gov
Inhibition of Heat Shock Protein 70 (Hsp70) Expression
Heat Shock Protein 70 (Hsp70) is a molecular chaperone often overexpressed in cancer cells, where it promotes survival by inhibiting apoptosis and helping cells cope with stress. mdpi.com this compound analogues have been shown to inhibit the expression of Hsp70 in human melanoma cells. scite.ainih.govresearchgate.net Downregulation of Hsp70 can reduce its protective effects on cancer cells, making them more susceptible to apoptosis. scite.ainih.govresearchgate.netmdpi.com This inhibition of Hsp70 is considered a central finding in studies on the apoptotic effects of this compound analogues in melanoma. scite.ainih.gov
Selective Cytotoxicity Profiles Against Specific Cancer Cell Types (e.g., Prostate, Breast, Colorectal)
This compound has demonstrated selective cytotoxicity against specific cancer cell lines compared to non-cancerous cells. mdpi.comresearchgate.netnih.govnih.gov In vitro assays on colorectal (HT-29), breast (MCF-7), and prostate (PC-3) cancer cell lines, alongside a non-cancerous colon cell line (CoN CCD841), revealed that this compound was cytotoxic to all tested cancer lines. mdpi.comresearchgate.netnih.govnih.gov PC-3 (prostate) and MCF-7 (breast) cells showed the highest sensitivity to this compound. mdpi.comresearchgate.netnih.govnih.gov The selectivity index (SI), calculated as the ratio of the IC₅₀ value in normal cells to the IC₅₀ value in cancer cells, was higher for PC-3 (5.2) than for MCF-7 (3.7) and HT-29 (2.9), indicating a degree of selectivity towards cancer cells. mdpi.comresearchgate.netnih.govnih.gov
Data on the IC₅₀ values and selectivity index of this compound against various cell lines highlights its differential effects. mdpi.comresearchgate.netnih.govnih.gov
| Cell Line | Type | IC₅₀ (µM) | Selectivity Index (SI) |
| CoN CCD841 | Non-cancerous | Not specified in search results | - |
| PC-3 | Prostate | 15.2 | 5.2 |
| MCF-7 | Breast | 21.1 | 3.4 |
| HT-29 | Colorectal | 27.2 | 2.9 |
This compound has also shown strong cytotoxic activity against other prostate cancer cell lines, including PC3M and TRAMPC2, with CC₅₀ values in the low µg/mL range. ijpsr.comijpsr.com Importantly, this compound was not cytotoxic to HEK293 normal kidney cells within a wide concentration range, further supporting its selective toxicity towards cancer cells. ijpsr.comijpsr.com
In Vitro Cytotoxicity Evaluation in Diverse Cancer Cell Lines
In vitro studies have demonstrated the cytotoxic potential of this compound against a variety of cancer cell lines. Assays conducted on colorectal (HT-29), breast (MCF-7), and prostate (PC-3) cancer cell lines, alongside a non-cancerous colon cell line (CoN CCD841), revealed that this compound exhibits cytotoxicity, with PC-3 and MCF-7 cells displaying the highest sensitivity nih.govmdpi.comresearchgate.net. The selectivity index, calculated as the ratio of the IC50 value in normal cells to that in cancer cells, was higher for PC-3 (5.2) compared to MCF-7 (3.7) and HT-29 (2.9) nih.govmdpi.comresearchgate.net. This compound has also shown cytotoxic activity in other cancer cell lines, including oral-laryngeal (Hep-2, KB) and leukemia cell lines researchgate.net.
This compound has been observed to induce morphological changes indicative of apoptosis in tumor cells nih.govmdpi.comresearchgate.net. Mechanistic investigations in HT-29 and MCF-7 cell lines suggest that this compound may possess antioxidant properties while simultaneously promoting the loss of mitochondrial membrane potential and activating caspases nih.govmdpi.comresearchgate.net. Molecular docking studies have indicated a favorable interaction between this compound and caspase-3, which could contribute to its observed apoptotic effects nih.govmdpi.comresearchgate.netresearchgate.net. The prenyl chain present in this compound appears to be important for its cytotoxic activity, potentially due to increased lipophilicity and enhanced interaction with caspase-3 compared to non-prenylated chalcones nih.govmdpi.comresearchgate.net.
The following table summarizes some of the reported in vitro cytotoxicity data for this compound:
| Cell Line | Tissue Type | IC50 (µM) | Selectivity Index (SI) | Source |
| PC-3 | Prostate Cancer | 15.2 | 5.2 | nih.govmdpi.com |
| MCF-7 | Breast Cancer | 21.1 | 3.4 | nih.govmdpi.com |
| HT-29 | Colorectal Cancer | Not specified | 2.9 | nih.govmdpi.com |
| CoN CCD841 | Non-cancerous Colon | Not specified | - | nih.govmdpi.com |
| Hep-2 | Oral-laryngeal | Not specified | Poor selectivity | researchgate.net |
| KB | Oral-laryngeal | Not specified | Poor selectivity | researchgate.net |
| DU-145 | Prostate Cancer | Not specified | Poor selectivity | researchgate.net |
| PC3M | Prostate Cancer | 2-3 (mg/mL range) | Not specified | ijpsr.com |
| TRAMPC2 | Prostate Cancer | 1.01 (mg/mL) | Not specified | ijpsr.com |
| HEK293 | Non-cancerous | 14-667 (mg/mL range) | - | ijpsr.com |
Note: IC50 values from different studies and units (µM vs mg/mL) are presented as reported in the sources.
Anti-inflammatory and Anti-hypersensitive Mechanisms
This compound and its derivatives have been investigated for their anti-inflammatory and anti-hypersensitive effects researchgate.netnih.gov. These studies often utilize in vivo animal models to assess the compounds' ability to modulate inflammatory responses.
Modulation of Inflammatory Pathways in Animal Models
Evaluation of this compound and its semisynthetic derivatives in mice models has provided insights into their anti-inflammatory and anti-hypersensitive mechanisms researchgate.netnih.gov. Initial screening using the acetic acid-induced abdominal writhing model indicated that certain derivatives, such as this compound dimethylether, showed significant inhibition of writhes researchgate.netnih.gov. Further studies focused on the effects of this compound and its derivatives in models of induced oedema and hypersensitivity researchgate.netnih.gov.
Effects on Bradykinin- and Carrageenan-Induced Responses
Studies in mice have examined the effects of this compound and its derivatives on inflammation and hypersensitivity induced by bradykinin (B550075) and carrageenan researchgate.netnih.gov. Carrageenan-induced paw oedema and hypersensitivity are commonly used models to evaluate anti-inflammatory and anti-nociceptive agents, involving the release of various inflammatory mediators including bradykinin and prostaglandins (B1171923) brieflands.comfrontiersin.orgplos.org.
This compound dimethylether, a semisynthetic derivative, demonstrated a discrete inhibition of carrageenan-induced hypersensitivity and paw oedema in mice researchgate.netnih.gov. More notably, this derivative was able to significantly reduce both the oedema and hypersensitivity induced by bradykinin researchgate.netnih.gov. Evaluation of natural this compound, along with other semisynthetic derivatives, in the bradykinin-induced oedema and hypersensitivity models showed that certain monoalkylated derivatives exhibited stronger antinociceptive activity than the natural compound researchgate.netnih.gov.
Impact on Prostaglandin E2 (PGE2)-Mediated Inflammation
Prostaglandin E2 (PGE2) is a key mediator involved in inflammatory processes, contributing to vasodilation, pain sensitization, and oedema elisakits.co.ukmdpi.commdpi.com. The effect of this compound derivatives on PGE2-mediated responses has been investigated researchgate.netnih.gov. In a PGE2-induced paw oedema and hypersensitivity model, this compound dimethylether interfered with the paw oedema but did not show a significant effect against the paw hypersensitivity researchgate.netnih.gov. This suggests a potential differential modulation of inflammatory mediators or pathways downstream of PGE2 by this derivative.
Antioomycete and Antimicrobial Activities
Beyond its effects on mammalian systems, this compound has also been explored for its activity against oomycetes and microbes researchgate.net.
Efficacy Against Saprolegnia Species
This compound and its analogues have been evaluated for their anti-oomycete activity, particularly against pathogenic Saprolegnia species, which are a significant concern in aquaculture mdpi.comnih.gov. Studies assessing the minimum inhibitory concentration (MIC) and minimum oomyceticidal concentration (MOC) values have been conducted against strains such as Saprolegnia parasitica and Saprolegnia australis mdpi.comresearchgate.netunab.cl.
While this compound itself showed weak or no inhibition against these Saprolegnia strains, with MIC values typically ≥ 200.0 µg/mL, certain 4'-oxyalkylated analogues of this compound demonstrated potent anti-oomycete activity mdpi.comresearchgate.netunab.cl. For instance, one derivative, derricin (B1237430) (compound 2 in one study), exhibited strong activity with MIC and MOC values of 50 µg/mL and 75 µg/mL, respectively, against Saprolegnia species mdpi.comresearchgate.net. These findings suggest that structural modifications of this compound can significantly enhance its efficacy against oomycetes.
The following table presents MIC values of this compound and a highly active analogue against Saprolegnia species:
| Compound | Saprolegnia parasitica MIC (µg/mL) | Saprolegnia australis MIC (µg/mL) | Source |
| This compound | ≥ 200.0 | ≥ 200.0 | mdpi.comresearchgate.net |
| Derricin | 50.0 | 50.0 | mdpi.comresearchgate.net |
Antiprotozoal Effects Against Leishmania and Trypanosoma Species
This compound has demonstrated in vitro activity against several species of Leishmania and Trypanosoma, which are the causative agents of leishmaniasis and Chagas disease, respectively. Studies have shown that this compound is active against promastigotes of Leishmania mexicana, L. braziliensis, and L. amazonensis, as well as epimastigotes of Trypanosoma cruzi. researchgate.netresearchgate.net
Research evaluating this compound isolated from Lonchocarpus xuul roots tested its efficacy against Leishmania mexicana promastigotes and Trypanosoma cruzi epimastigotes. nih.gov While this compound itself showed activity, some of its synthetic derivatives exhibited stronger antiprotozoal effects and lower cytotoxicity in comparison. nih.gov For instance, one derivative, 2',4'-dimethoxy-3'-(3-methylbut-2-enyl)-chalcone, demonstrated particularly potent trypanocidal activity with IC50 values lower than those of the standard drugs nifurtimox (B1683997) and benznidazole, along with a high selectivity index. nih.gov
Another study reported IC50 values for this compound against different Leishmania species: 10 µg/mL against L. braziliensis, 40 µg/mL against L. donovani, and 26.7 µg/mL against L. amazonensis promastigotes. researchgate.net this compound obtained from Lonchocarpus xuul also showed an IC50 of 26.7 µg/mL against T. cruzi epimastigotes. researchgate.net
The antiprotozoal activity of this compound and its derivatives suggests potential interactions with essential parasitic enzymes or pathways. For example, one chalcone (B49325) derivative was found to interact with high affinity with trypanothione (B104310) reductase (TR), an essential enzyme for Leishmania parasites, supporting its potential as a therapy for visceral leishmaniasis. researchgate.net
| Parasite Species | Form | This compound IC50 (µg/mL) | Source Plant |
|---|---|---|---|
| Leishmania braziliensis | Promastigote | 10 | Not specified |
| Leishmania donovani | Promastigote | 40 | Not specified |
| Leishmania amazonensis | Promastigote | 26.7 | Not specified |
| Trypanosoma cruzi | Epimastigote | 26.7 | Lonchocarpus xuul |
Antifeedant Properties and Ecological Relevance
This compound has been identified as possessing insect antifeedant properties. researchgate.netresearchgate.net This activity is particularly relevant in an ecological context, as it contributes to the defense mechanisms of the plants that produce it against herbivorous insects. amazonaws.com
Species of the genus Lonchocarpus, from which this compound is isolated, are known for their insecticidal and pesticidal properties, often attributed to the presence of polyphenolic compounds like this compound. amazonaws.com These compounds can deter feeding by insects that are considered pests of crops, such as the lepidopterous larvae of Spodoptera littoralis and S. exempta. researchgate.netresearchgate.net This antifeedant activity provides a protective advantage to the host plants, reducing insect damage and contributing to their survival and reproductive success in their natural environment. amazonaws.com
The role of this compound as a natural defense compound highlights the ecological significance of secondary metabolites in plant-insect interactions. amazonaws.com
Antioxidant and Vasorelaxant Potential
This compound has been reported to possess antioxidant and vasorelaxant effects. researchgate.netresearchgate.net
Studies investigating the cytotoxic activity of this compound in cancer cell lines have also indicated potential antioxidant properties. dntb.gov.uamdpi.com While the effects were described as modest, mechanistic studies suggested that this compound might possess antioxidant properties and promote the loss of mitochondrial membrane potential. dntb.gov.uamdpi.com One study on human dermal fibroblasts evaluated the antioxidant activity of plant extracts, and while not specifically focused on isolated this compound, it highlights the assessment of antioxidant potential in such compounds. unisi.it
Regarding vasorelaxant potential, this compound isolated from Lonchocarpus xuul has been shown to induce a significant relaxant effect on isolated rat aortic rings that were pre-contracted with noradrenaline. sci-hub.st This effect was concentration-dependent. sci-hub.st Another chalcone isolated from the same plant, dihydrospinochalcone-A, also showed vasorelaxant effects, and its activity was found to be endothelium-dependent. sci-hub.st While the vasorelaxant effect of this compound itself was observed, dihydrospinochalcone-A was reported as more active in this specific study. sci-hub.st
The vasorelaxant activity suggests that this compound may influence vascular tone, potentially through mechanisms involving the relaxation of smooth muscle in blood vessels. sci-hub.st Further research is needed to fully elucidate the mechanisms underlying this compound's antioxidant and vasorelaxant effects.
Structure Activity Relationship Sar Studies of Isocordoin Derivatives
Influence of the Prenyl Chain on Biological Potency
The prenyl group attached to the A-ring of the isocordoin scaffold is a determining factor for its biological activity. This substituent significantly modulates the compound's physicochemical properties, which in turn affects its interaction with biological systems.
Lipophilicity and Membrane Interaction Effects
The presence of the prenyl chain markedly increases the lipophilicity of the this compound molecule. mdpi.comresearchgate.net This enhanced lipophilicity is believed to facilitate the compound's ability to traverse cellular membranes and accumulate within the cell. mdpi.comresearchgate.net For instance, the calculated partition coefficient (Log P) for this compound is 4.24, which is significantly higher than that of its non-prenylated counterpart, 2′,4′-dihydroxychalcone, which has a Log P of 2.75. mdpi.com This difference in lipophilicity correlates with a substantial increase in cytotoxic activity against various cancer cell lines. mdpi.com The non-prenylated 2′,4′-dihydroxychalcone is reported to be largely inactive in several cancer cell lines, with IC₅₀ values approaching 100 μM. mdpi.com
The increased affinity for lipid bilayers may also be associated with a protonophore effect, where the molecule can transport protons across membranes, such as the mitochondrial membrane. mdpi.com This action can disrupt the mitochondrial membrane potential, an event linked to the induction of apoptosis. mdpi.comdntb.gov.ua Studies have shown that this compound treatment leads to a significant loss of mitochondrial membrane potential in cancer cells. mdpi.comresearchgate.net
Specific Binding Site Interactions (e.g., Caspase-3)
The prenyl chain is not only crucial for membrane interaction but also for specific binding to intracellular targets like caspase-3, a key executioner enzyme in the apoptotic cascade. mdpi.comnih.gov Molecular docking studies have shown that this compound interacts favorably with the binding pocket of caspase-3. mdpi.comresearchgate.netnih.gov The prenyl group contributes to a more stable and effective docking within the caspase-3 binding pocket compared to the non-prenylated analogue. mdpi.com
The binding energy for this compound with caspase-3 has been calculated to be -6.13 kcal/mol, whereas the non-prenylated 2′,4′-dihydroxychalcone shows a less favorable binding energy of -5.58 kcal/mol. mdpi.com This suggests that the prenyl chain enhances the affinity of the molecule for the enzyme's active site. mdpi.com The interactions involve hydrogen bonds between the hydroxyl groups of this compound's A-ring and residues such as Trp214 and Phe250 of caspase-3, as well as pi-type interactions with other residues like Phe256, Trp206, and Phe247. mdpi.comresearchgate.net The S4 subsite of caspase-3 has been shown to possess flexible adaptation, accommodating diverse residues, including the hydrophobic prenyl group of this compound. nih.gov
| Compound | Log P | Caspase-3 Binding Energy (kcal/mol) | Cytotoxicity (IC₅₀) |
|---|---|---|---|
| This compound | 4.24 mdpi.com | -6.13 mdpi.com | Active (e.g., 15.2 µM on PC-3 cells) mdpi.comnih.gov |
| 2′,4′-Dihydroxychalcone (non-prenylated) | 2.75 mdpi.com | -5.58 mdpi.com | Inactive (~100 µM) mdpi.com |
Impact of Aromatic Ring Substitutions on Activity
Modifications to the hydroxyl groups on the aromatic rings of this compound have a profound effect on its biological activity. These substitutions can alter the molecule's electronic properties, solubility, and ability to interact with biological targets.
Studies on semi-synthetic derivatives have shown that alkylation of the phenolic hydroxyl groups can modulate anti-inflammatory, antinociceptive, and antiprotozoal activities. nih.govthieme-connect.de For instance, the monoalkylation of the C-4' phenolic hydroxyl group was found to be favorable for antinociceptive activity. nih.gov Specifically, this compound methylether and dihydrothis compound methylether demonstrated potent activity in reducing bradykinin-induced hypersensitivity. nih.gov
In the context of antiprotozoal activity, derivatives with acetylated or methylated hydroxyl groups, such as 2′,4′-diacetoxy-3′-(3-methylbut-2-enyl)-chalcone and 2′,4′-dimethoxy-3′-(3-methylbut-2-enyl)-chalcone, exhibited strong activity against Trypanosoma cruzi with lower cytotoxicity compared to the parent this compound. thieme-connect.de The dimethoxy derivative, in particular, showed potent and selective trypanocidal activity. thieme-connect.de
Conversely, for anti-oomycete activity, oxyalkylated analogues of this compound showed varied efficacy. While many derivatives displayed high inhibitory activity, the natural this compound itself was found to have no significant inhibition effect against Saprolegnia species at the tested concentrations. nih.gov This suggests that for certain biological targets, substitutions on the aromatic ring are essential for potency. Increasing the number of aromatic rings in a compound structure has been shown to have detrimental effects on developability parameters in drug design. nih.gov
| Compound Derivative | Substitution | Observed Biological Activity | Reference |
|---|---|---|---|
| This compound Methylether | Monoalkylation at C-4' | Strong antinociceptive activity | nih.gov |
| Dihydrothis compound Methylether | Monoalkylation at C-4' and saturation of α,β-double bond | Strong antinociceptive activity | nih.gov |
| This compound Dimethylether | Dialkylation at C-2' and C-4' | Reduced bradykinin-induced edema and hypersensitivity | nih.gov |
| 2′,4′-Diacetoxy-3′-(3-methylbut-2-enyl)-chalcone | Acetylation at C-2' and C-4' | Strong antiprotozoal activity | thieme-connect.de |
| 2′,4′-Dimethoxy-3′-(3-methylbut-2-enyl)-chalcone | Methylation at C-2' and C-4' | Potent and selective trypanocidal activity | thieme-connect.de |
| 4'-Oxyalkylated Analogues | Alkylation at C-4' | High anti-oomycete activity (in most cases) | nih.gov |
Role of α,β-Unsaturated Ketone Moiety in Activity
The α,β-unsaturated ketone functionality, a defining feature of the chalcone (B49325) scaffold, is a critical electrophilic center that contributes significantly to the biological activity of this compound and its analogues. mdpi.comwikipedia.org This Michael acceptor can covalently interact with nucleophilic residues, particularly the thiol groups of cysteine residues in proteins. mdpi.comresearchgate.net
This reactivity is believed to be a key part of the mechanism of action for many of its biological effects, including anticancer activity. mdpi.com The interaction with cysteine residues in target proteins can lead to their inactivation. mdpi.com For example, the α,β-unsaturated system is implicated in the ability of this compound to act as a protonophore, disrupting the mitochondrial membrane potential. mdpi.com
Comparative Analysis of Natural and Semi-Synthetic this compound Analogues
The comparison between natural this compound and its semi-synthetic derivatives highlights the potential for chemical modification to enhance potency and selectivity for various biological targets.
Natural this compound, isolated from plants like Lonchocarpus species, exhibits a range of activities, including cytotoxic, antiprotozoal, and anti-inflammatory effects. mdpi.comnih.govresearchgate.net However, semi-synthetic modifications have often led to improved performance in specific assays.
For example, in studies against oomycete pathogens, natural this compound was largely inactive, whereas several 4'-oxyalkylated semi-synthetic analogues demonstrated potent inhibitory effects. nih.gov One such analogue, a 4'-oxyalkyl derivative with a methyl group (derricin), showed strong activity with a minimum inhibitory concentration (MIC) of 50 µg/mL. nih.gov
In the realm of anti-inflammatory and antinociceptive research, while natural this compound showed some activity, its semi-synthetic derivatives, such as this compound methylether and dihydrothis compound methylether, were found to be more potent. nih.gov Similarly, for antiprotozoal applications, the semi-synthetic dimethoxy derivative of this compound was a more potent and selective trypanocidal agent than the natural compound. thieme-connect.de Dihydrothis compound, a natural derivative where the α,β-double bond is saturated, was isolated alongside this compound and showed different activity profiles. researchgate.net
These findings underscore the value of semi-synthetic modifications to the this compound scaffold to optimize its therapeutic potential.
| Compound | Type | Key Biological Activity Highlight | Reference |
|---|---|---|---|
| This compound | Natural | Cytotoxic against cancer cells (e.g., PC-3, MCF-7) | mdpi.comnih.gov |
| Dihydrothis compound | Natural | Evaluated for antinociceptive effects | nih.gov |
| Derricin (B1237430) (4'-O-methyl-isocordoin) | Semi-Synthetic | Potent anti-oomycete activity (MIC = 50 µg/mL) | nih.gov |
| This compound Dimethylether | Semi-Synthetic | Significant inhibition of bradykinin-induced edema | nih.gov |
| This compound Methylether | Semi-Synthetic | Strongest antinociceptive activity in BK-induced hypersensitivity | nih.gov |
| 2′,4′-Dimethoxy-3′-(3-methylbut-2-enyl)-chalcone | Semi-Synthetic | Potent and selective trypanocidal activity (SI > 109.3) | thieme-connect.de |
Stereochemical Considerations in this compound Activity
Stereochemistry is a fundamental aspect of molecular recognition and plays a pivotal role in the biological activity of chiral natural products. mdpi.comfiveable.me The majority of natural products are biosynthesized in an enantiomerically pure form, and different stereoisomers of a chiral drug can exhibit vastly different potencies, metabolic fates, and toxicities. mdpi.comnumberanalytics.com
While this compound itself is achiral, the introduction of chiral centers through modification, such as the reduction of the α,β-double bond to create dihydrothis compound derivatives, introduces stereochemical considerations. Although specific studies on the stereochemical influence of this compound derivatives are not extensively detailed in the provided search results, the principles of stereochemistry in drug action are well-established. mdpi.com
For any chiral derivative of this compound, it is expected that the different enantiomers or diastereomers would interact differently with chiral biological targets like enzymes and receptors. numberanalytics.com This stereospecificity can affect both the pharmacodynamics (target binding) and pharmacokinetics (absorption, distribution, metabolism) of the compound. mdpi.com For example, the uptake of chiral molecules can be mediated by stereoselective transport systems. mdpi.com Therefore, the synthesis and biological evaluation of individual stereoisomers of any chiral this compound analogue would be essential to fully characterize its structure-activity relationship and identify the most potent and safest isomer for potential therapeutic development.
Computational and in Silico Approaches in Isocordoin Research
Molecular Docking Simulations for Target Identification and Ligand-Protein Interactions
Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule (a ligand, such as isocordoin) to a second (a receptor or protein target). openaccessjournals.com This method is crucial for identifying biological targets and understanding the molecular basis of a ligand's activity. openaccessjournals.commdpi.com
In the context of this compound research, molecular docking simulations have been employed to identify and characterize its interaction with specific protein targets. One significant finding is the favorable interaction of this compound with caspase-3, a key enzyme involved in the apoptotic process. mdpi.comnih.gov The binding of this compound to the catalytic region of caspase-3 is thought to explain its observed apoptotic effects in cancer cell lines. mdpi.comresearchgate.net
The simulations revealed a more stable and effective docking of this compound in the caspase-3 binding pocket compared to a similar, non-prenylated chalcone (B49325), highlighting the importance of the prenyl group for its bioactivity. mdpi.comnih.gov The prenyl chain appears to be crucial for cytotoxic activity, which is supported by its higher lipophilicity and superior interaction with caspase-3. nih.govresearchgate.net The binding energy for this compound with caspase-3 (PDB ID: 1NME) was found to be -6.13 kcal/mol. mdpi.com This suggests a stronger binding affinity than the non-prenylated 2′,4′-dihydroxychalcone, which had a binding energy of -5.58 Kcal/mol. mdpi.com
In silico molecular modeling studies on derivatives of this compound have also suggested potential binding to other inflammation-related proteins, such as Toll-like receptor 4 (TLR4)/MD2 and p38, indicating a broader range of potential targets for this class of compounds. researchgate.net
| Compound | Target Protein | Binding Energy (kcal/mol) | Estimated Inhibition Constant (Ki) (µM) |
| This compound | Caspase-3 | -6.13 | 32.01 |
| 2′,4′-dihydroxychalcone | Caspase-3 | -5.58 | Not Reported |
| Daunorubicin (Control) | Caspase-3 | -7.09 | 6.33 |
| 5-FU (Control) | Caspase-3 | -3.68 | Not Reported |
Data sourced from a molecular docking study using AutoDock 4.2 on the caspase-3 receptor (PDB ID: 1NME). mdpi.com
In Silico Prediction of Mechanistic Pathways
Beyond identifying direct protein targets, computational tools can predict the broader mechanistic pathways through which a compound exerts its effects. nih.gov For this compound, in silico predictions have been instrumental in outlining its potential mechanism of action, particularly in cancer cells. mdpi.comnih.gov
Studies combining in vitro assays with computational predictions suggest that this compound's cytotoxic effects are mediated through the induction of apoptosis. nih.govresearchgate.net The predicted mechanistic pathway involves the loss of mitochondrial membrane potential and the subsequent activation of caspases. mdpi.comnih.gov Molecular docking results that show a favorable interaction with caspase-3 strongly support this proposed pathway. researchgate.net
Furthermore, in silico predictions have been used to assess the "drug-like" properties of this compound. mdpi.com These analyses suggest that this compound possesses favorable pharmacokinetic characteristics, including good potential for absorption and the ability to permeate the blood-brain barrier. mdpi.comnih.govresearchgate.net
Computational Chemistry in Structure-Based Drug Design for this compound Scaffolds
Structure-based drug design (SBDD) utilizes the three-dimensional structural information of a target protein to design and optimize novel compounds. gardp.orgsygnaturediscovery.com Computational chemistry is the engine behind SBDD, enabling the design of molecules with improved potency, selectivity, and pharmacokinetic properties. oncodesign-services.comnih.gov
Molecular modeling studies of novel quinazolinone derivatives have demonstrated how computational approaches like 3D-QSAR, pharmacophore modeling, and molecular dynamics simulations can guide the design of new inhibitors based on a specific scaffold. rsc.org Similar strategies can be applied to the this compound scaffold. By understanding the key interactions between this compound and its targets, such as caspase-3, new compounds can be designed to optimize these interactions, potentially leading to more potent and selective therapeutic agents. rsc.org
Future Research Directions for Isocordoin
Exploration of Novel Biosynthetic Pathways and Enzymes
The biosynthesis of isocordoin and other prenylated flavonoids is an area ripe for exploration. While the Claisen-Schmidt condensation is a known synthetic route, it often results in unsatisfactory yields. researchgate.net A more promising approach involves enzymatic prenylation. Cell suspension cultures of Morus nigra have been shown to efficiently convert 2′,4′-dihydroxychalcone into this compound, achieving yields as high as 85%. researchgate.netnih.gov This biotransformation is catalyzed by a prenyltransferase (PT) enzyme found in the microsomal fractions of these cell cultures. researchgate.net
Future research should focus on:
Identifying and characterizing novel prenyltransferases: Mining the genomes of various plants and microbes could reveal new enzymes with different substrate specificities and catalytic efficiencies. nih.govhelsinki.fi Understanding the relationship between the structure of the substrate and the enzymatic activity is key to this endeavor. researchgate.net
Elucidating the biosynthetic pathway: A deeper understanding of the entire biosynthetic pathway, from precursor molecules to the final this compound structure, is needed. mdpi.comrsc.org This includes identifying all the enzymes involved and the regulatory mechanisms that control their expression and activity. mdpi.commdpi.com
Metabolic engineering: With a complete understanding of the biosynthetic pathway, it may be possible to engineer microorganisms or plants to produce this compound and its derivatives in large quantities, providing a sustainable and cost-effective source for further research and development. mdpi.com
Development of Advanced Synthetic Strategies for Complex this compound Derivatives
The synthesis of this compound derivatives is crucial for exploring structure-activity relationships and optimizing its therapeutic properties. mdpi.com The chalcone (B49325) scaffold, with its α,β-unsaturated system, provides a versatile template for creating a wide array of derivatives. mdpi.comnih.gov
Key areas for future synthetic development include:
Novel synthetic methodologies: Developing more efficient and environmentally friendly synthetic methods is a priority. This could involve exploring new catalytic systems, such as ultrasound-assisted synthesis, which has been used to produce oxyalkylated chalcone derivatives in high yields. researchgate.netnih.gov
Derivatization to enhance bioactivity: Systematic modification of the this compound structure can lead to derivatives with improved potency and selectivity. For instance, the introduction of different oxyalkyl chains has been shown to modulate the anti-oomycete and cytotoxic activities of this compound analogues. researchgate.netresearchgate.net Studies have shown that monoalkylation of the C-4' phenolic hydroxyl group and reduction of the double bond in the α,β-unsaturated system can enhance antinociceptive activity. researchgate.net
Combinatorial synthesis: The use of combinatorial chemistry approaches could accelerate the discovery of new this compound derivatives with desired biological activities. This involves creating large libraries of related compounds that can be rapidly screened for their therapeutic potential.
Identification of New Molecular Targets and Signaling Pathways
While some molecular targets of this compound have been identified, a comprehensive understanding of its mechanism of action requires further investigation. ontosight.ai this compound has been shown to interact with key proteins involved in apoptosis and cell signaling. mdpi.com
Future research should aim to:
Uncover novel protein interactions: Utilizing techniques like affinity chromatography and mass spectrometry can help identify new protein binding partners for this compound.
Map signaling pathway modulation: Investigating how this compound and its derivatives affect various signaling pathways is crucial. Chalcones are known to modulate pathways such as the PI3K/AKT/mTOR, Wnt/β-catenin, and NF-κB pathways, which are often dysregulated in diseases like cancer. researchgate.netmdpi.com For example, this compound has been shown to modulate TGF-β1 concentrations in lymphoma-bearing mice. nih.gov
Elucidate the mechanism of apoptosis induction: this compound induces apoptosis in cancer cells, and further studies are needed to detail the specific molecular events involved. mdpi.com This includes its effects on the mitochondrial membrane potential, the activation of caspases (like caspase-3), and the regulation of Bcl-2 family proteins. mdpi.comnih.gov this compound analogues have also been shown to promote apoptosis in human melanoma cells through the modulation of Hsp70. researchgate.netresearchgate.net
Investigation of this compound’s Role in Emerging Biological Research Areas (e.g., Neurodegeneration)
The potential therapeutic applications of this compound extend beyond its established anti-cancer and anti-inflammatory properties. researchgate.net Its ability to cross the blood-brain barrier, as suggested by in silico predictions, makes it a candidate for treating neurological disorders. mdpi.comresearchgate.net
Promising areas for future investigation include:
Neurodegenerative diseases: The role of inflammation and oxidative stress in neurodegenerative diseases like Alzheimer's and Parkinson's is well-established. nih.govcas.org Given this compound's antioxidant and anti-inflammatory activities, its potential neuroprotective effects should be explored. mdpi.comresearchgate.net Research could focus on its ability to mitigate neuronal damage, reduce neuroinflammation, and interfere with the pathological protein aggregation that characterizes these diseases. cas.orgresearchgate.net
Metabolic disorders: The link between inflammation and metabolic diseases, such as diabetes and obesity, is an active area of research. This compound's anti-inflammatory properties suggest it may have a role in managing these conditions.
Infectious diseases: this compound has demonstrated antiprotozoal activity, and further studies could explore its efficacy against a broader range of pathogens. researchgate.net
Methodological Innovations in this compound Characterization and Analysis
Advancements in analytical techniques are essential for the comprehensive characterization of this compound and its derivatives, as well as for understanding their biological fate. mdpi.com
Future methodological innovations should focus on:
Advanced spectroscopic techniques: The use of modern NMR and mass spectrometry techniques will continue to be crucial for the structural elucidation of new this compound derivatives and metabolites. researchgate.netresearchgate.net
High-throughput screening assays: The development of robust and efficient high-throughput screening platforms will facilitate the rapid evaluation of large libraries of this compound derivatives for various biological activities. ontosight.ai
In vivo imaging techniques: The use of advanced imaging modalities, such as positron emission tomography (PET) and magnetic resonance imaging (MRI), could allow for the non-invasive tracking of this compound and its derivatives in living organisms, providing valuable information on their biodistribution and target engagement.
Computational modeling: In silico methods, including molecular docking and molecular dynamics simulations, will continue to be valuable tools for predicting the binding of this compound and its analogues to their molecular targets and for guiding the design of new derivatives with enhanced properties. mdpi.com
Q & A
Q. What spectroscopic methods are most effective for characterizing Isocordoin’s structure, and how should data be interpreted?
- Methodological Answer : this compound is typically characterized using nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and mass spectrometry (MS). For example, ¹H NMR data (δ 6.21–6.94 ppm) and ¹³C NMR signals (e.g., carbonyl at δ 191.2 ppm) are critical for identifying prenyl and hydroxyl substituents . Cross-referencing with published spectra (e.g., Supplementary Table 1 in Antiproliferative activity... ) ensures accurate assignment. Researchers should compare coupling constants (J values) and chemical shifts to distinguish this compound from analogs like dihydroisorcordoin .
Q. How can researchers validate the purity of synthesized this compound derivatives?
- Methodological Answer : Purity is confirmed via high-performance liquid chromatography (HPLC) with UV detection at λmax ~280 nm (common for chalcones) and thin-layer chromatography (TLC) using silica gel plates. Quantitative NMR (qNMR) can further assess purity by integrating proton signals against an internal standard . For novel derivatives, elemental analysis (±0.4% for C, H, N) is required to confirm stoichiometry .
Q. What in vitro assays are suitable for preliminary evaluation of this compound’s bioactivity?
- Methodological Answer : Common assays include:
- Anti-oomycete activity : Zone-of-inhibition assays against Saprolegnia spp., with EC₅₀ values calculated via probit analysis .
- Cytotoxicity : MTT assays on mammalian cell lines (e.g., Vero cells), ensuring IC₅₀ values are normalized to positive controls like amphotericin B .
- Antiprotozoal activity : Microplate dilution methods against Leishmania or Trypanosoma cruzi, with IC₅₀ determination after 72-hour incubation .
Advanced Research Questions
Q. How can structural modifications of this compound optimize its anti-oomycete activity while minimizing cytotoxicity?
- Methodological Answer :
Derivatization : Introduce electron-withdrawing groups (e.g., halogens) at C-5' to enhance membrane penetration .
SAR Analysis : Compare IC₅₀ values of derivatives (e.g., dihydroisorcordoin EC₅₀ = 12.5 μg/mL vs. parent compound EC₅₀ = 25 μg/mL) to identify critical functional groups .
Selectivity Index (SI) : Calculate SI as IC₅₀ (mammalian cells)/EC₅₀ (target organism); aim for SI >10 to prioritize efficacy over toxicity .
Q. What strategies resolve contradictions in reported biological activities of this compound across studies?
- Methodological Answer :
- Standardized Protocols : Use identical assay conditions (e.g., pH, temperature) and organism strains. For example, anti-Trypanosoma cruzi activity varies with parasite life cycle stage (epimastigote vs. trypomastigote) .
- Meta-Analysis : Pool data from multiple studies (e.g., Molecules 2020 vs. Planta Med 2009 ) and apply statistical tools like ANOVA to identify confounding variables (e.g., solvent effects).
Q. How should researchers design experiments to elucidate this compound’s mechanism of action?
- Methodological Answer :
- Transcriptomics : RNA sequencing of treated vs. untreated Saprolegnia hyphae to identify dysregulated pathways .
- Molecular Docking : Simulate chalcone binding to fungal cytochrome P450 (CYP51) or tubulin using software like AutoDock Vina, validated by site-directed mutagenesis .
- Reactive Oxygen Species (ROS) Detection : Use fluorescent probes (e.g., DCFH-DA) to quantify oxidative stress in target cells .
Data Analysis & Reproducibility
Q. What statistical methods are appropriate for analyzing dose-response data in this compound bioassays?
- Methodological Answer :
- Nonlinear Regression : Fit dose-response curves using four-parameter logistic models (e.g., GraphPad Prism) to calculate EC₅₀/IC₅₀ .
- Outlier Detection : Apply Grubbs’ test (α=0.05) to exclude anomalous replicates.
- Reproducibility : Report mean ± SEM from ≥3 independent experiments and share raw data in repositories like Zenodo .
Q. How can researchers ensure traceability and reproducibility in this compound synthesis?
- Methodological Answer :
- Detailed Protocols : Document solvent ratios (e.g., CH₂Cl₂:MeOH = 9:1), reaction times, and purification steps (e.g., column chromatography with Rf = 0.3) .
- Batch Records : Include lot numbers of starting materials (e.g., Lonchocarpus extract) and equipment calibration dates .
- Open Science Practices : Publish synthetic procedures in Supplementary Information with FAIR (Findable, Accessible, Interoperable, Reusable) metadata .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
